molecular formula C18H25N7O4 B2976851 2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide CAS No. 1014030-78-4

2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide

Cat. No.: B2976851
CAS No.: 1014030-78-4
M. Wt: 403.443
InChI Key: BSQNSDSNNWIGAA-UHFFFAOYSA-N
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Description

2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl]acetamide is a synthetic organic compound with a complex structure that includes a purine base, a pyrazole ring, and an ethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl]acetamide typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide. These reactions often involve cyclization and condensation steps under controlled conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a reaction between the purine base and a suitable pyrazole derivative. This step may require the use of catalysts and specific solvents to achieve high yields.

    Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl group is attached via an alkylation reaction, where the purine-pyrazole intermediate reacts with an ethoxyethyl halide in the presence of a base.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The ethoxyethyl and pyrazole groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting purine-related pathways.

    Biological Studies: It can be used to study the effects of purine derivatives on cellular processes.

    Pharmacology: Researchers may investigate its potential as an inhibitor or modulator of specific enzymes or receptors.

    Industrial Applications: Its unique structure could make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl]acetamide likely involves interaction with molecular targets such as enzymes or receptors. The purine base may mimic natural substrates or inhibitors, while the pyrazole and ethoxyethyl groups could enhance binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-[7-(2-Hydroxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl]acetamide: Similar structure but with a hydroxyethyl group instead of ethoxyethyl.

    2-[7-(2-Methoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl]acetamide: Contains a methoxyethyl group.

Uniqueness

The presence of the ethoxyethyl group in 2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl]acetamide may confer unique properties such as increased lipophilicity, which could affect its bioavailability and interaction with biological targets. This makes it distinct from similar compounds with different side chains.

Properties

IUPAC Name

2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O4/c1-6-29-8-7-23-14-15(20-17(23)25-12(4)10(2)11(3)21-25)22(5)18(28)24(16(14)27)9-13(19)26/h6-9H2,1-5H3,(H2,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQNSDSNNWIGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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